molecular formula C6H14N2 B7722528 2,5-Dimethylpiperazine CAS No. 1119702-25-8

2,5-Dimethylpiperazine

Cat. No.: B7722528
CAS No.: 1119702-25-8
M. Wt: 114.19 g/mol
InChI Key: NSMWYRLQHIXVAP-UHFFFAOYSA-N
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Description

2,5-Dimethylpiperazine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperazine, characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 2 and 5 of the piperazine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines, which can be further deprotected to yield this compound .

Industrial Production Methods

In industrial settings, this compound can be produced by the reduction of alkylpyrazines or through the cyclization of appropriate precursors under controlled conditions. The process typically involves heating the reaction mixture to high temperatures (around 180°C) and maintaining the pressure within the reactor to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different substituted piperazines.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various substituted piperazines, N-oxides, and other derivatives that can be used in further chemical synthesis or as intermediates in pharmaceutical applications .

Scientific Research Applications

2,5-Dimethylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. For instance, in the context of its potential therapeutic applications, it has been shown to form hydrogen bonds with target proteins, influencing their stability and activity. Molecular docking studies suggest that it can inhibit enzymes involved in neurodegenerative diseases, thereby providing a basis for its use in therapeutic interventions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpiperazine
  • 1-Methylpiperazine
  • 2,6-Dimethylpiperazine
  • 1,4-Dimethylpiperazine
  • 2-Ethylpiperazine

Uniqueness

2,5-Dimethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other methyl-substituted piperazines, the presence of methyl groups at positions 2 and 5 enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMWYRLQHIXVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861721
Record name Piperazine, 2,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-55-8, 1119702-25-8
Record name 2,5-Dimethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-55-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 2,5-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperazine, 2,5-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylpiperazine
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Record name 2,5-dimethylpiperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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